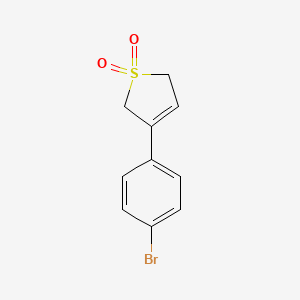![molecular formula C16H21N3O4 B15097545 1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B15097545.png)
1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea is a complex organic compound characterized by its unique structure, which includes a furan ring and an isoindoline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea typically involves multiple steps, starting with the preparation of the isoindoline and furan intermediates. The key steps include:
Formation of the Isoindoline Intermediate: This involves the reaction of phthalic anhydride with an amine to form the isoindoline structure.
Attachment of the Furan Ring: The furan ring is introduced through a nucleophilic substitution reaction, where a furan derivative reacts with the isoindoline intermediate.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate to form the urea linkage, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The isoindoline moiety can be reduced to form more saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, thiols) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the isoindoline moiety may produce more saturated isoindoline derivatives.
科学的研究の応用
1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of 1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
- 3-(1,3-Dioxooctahydro-2H-isoindol-2-yl)propanoic acid
- Ethyl 2-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 1-{2-[(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]ethyl}-3-(ethoxycarbonyl)pyridinium bromide
Uniqueness
1-[1-(1,3-dioxooctahydro-2H-isoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea is unique due to its combination of the furan ring and isoindoline moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C16H21N3O4 |
|---|---|
分子量 |
319.36 g/mol |
IUPAC名 |
1-[1-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)ethyl]-3-(furan-2-ylmethyl)urea |
InChI |
InChI=1S/C16H21N3O4/c1-10(18-16(22)17-9-11-5-4-8-23-11)19-14(20)12-6-2-3-7-13(12)15(19)21/h4-5,8,10,12-13H,2-3,6-7,9H2,1H3,(H2,17,18,22) |
InChIキー |
FMMXRCKZVXQYFD-UHFFFAOYSA-N |
正規SMILES |
CC(NC(=O)NCC1=CC=CO1)N2C(=O)C3CCCCC3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-methyl-6-nonyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B15097469.png)
![2-{[4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-chloro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B15097471.png)
![3-(1H-benzimidazol-2-yl)-1-(2-fluorobenzyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B15097476.png)
![N-(3-chlorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097492.png)
![N-(3,5-dichlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]piperazinyl}acetamide](/img/structure/B15097495.png)
![2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15097499.png)
![1-[3-(Diethylamino)propyl]-5-(2,3-dimethoxyphenyl)-4-[(2,4-dimethyl(1,3-thiazo l-5-yl))carbonyl]-3-hydroxy-3-pyrrolin-2-one](/img/structure/B15097519.png)
![N-(3-fluorophenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097522.png)

![3-chloro-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B15097532.png)
![(3Z)-5-bromo-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15097534.png)
![N-(3-chloro-4-fluorophenyl)-2-{[5-(furan-2-yl)-4-(furan-2-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097538.png)
![N-(4-butylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15097546.png)
![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B15097549.png)
